molecular formula C20H22N2O3S B2950308 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 921861-45-2

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2950308
CAS No.: 921861-45-2
M. Wt: 370.47
InChI Key: OXHDICWOVAASHT-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a 2-oxoindoline core substituted with an ethyl group at the N1 position and a partially saturated tetrahydronaphthalene sulfonamide moiety at the C5 position.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-22-19-10-8-17(11-16(19)13-20(22)23)21-26(24,25)18-9-7-14-5-3-4-6-15(14)12-18/h7-12,21H,2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHDICWOVAASHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H22N2O3S
Molecular Weight358.45 g/mol
LogP3.2292
Polar Surface Area38.859 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival. The indole moiety is known for its role in modulating signaling pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

A significant aspect of the biological activity of this compound is its anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : The compound showed a GI50 (growth inhibition) value of approximately 10 µM.
  • MDA-MB-468 (Triple-Negative Breast Cancer) : It exhibited a more potent activity compared to standard treatments like gefitinib.

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

Mechanistic Studies

Further mechanistic studies revealed that the compound inhibits the phosphorylation of key proteins involved in the Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on MCF-7 and MDA-MB-468 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability in both breast cancer cell lines compared to untreated controls. The combination treatment with gefitinib showed a synergistic effect, enhancing overall efficacy.
  • Synergistic Effects with Other Drugs : The compound has been evaluated in combination with other chemotherapeutic agents, showing improved outcomes in terms of reduced tumor size and enhanced survival rates in animal models.

Comparison with Similar Compounds

Key Structural and Functional Differences:

The target compound shares a sulfonamide group with derivatives like 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (). However, the latter incorporates a pyrazole-carboxamide moiety and a dimethylamino-naphthalene sulfonamide group, which may confer distinct electronic and steric profiles.

Table 1: Comparison of Sulfonamide Derivatives

Compound Name Core Structure Substituents Molecular Formula (Calcd.) Key Properties
Target Compound 2-Oxoindoline 1-Ethyl, 5-(5,6,7,8-tetrahydronaphthalene-2-sulfonamide) C₂₀H₂₃N₂O₃S High lipophilicity, moderate solubility
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-... Pyrazole-indole hybrid Bromo, chloro, dimethylamino-naphthalene sulfonamide C₃₂H₂₈BrCl₂N₆O₄S Enhanced π-stacking, higher molecular weight
N-[2-(naphthalene-1-ylamino)-ethyl]-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound М, ) 2-Oxoindoline Naphthalene-aminoethyl group C₂₂H₂₁N₃O₂ Fluorescent properties, potential DNA interaction

2-Oxoindoline Derivatives with Varied Substituents

highlights multiple 2-oxoindoline analogs, such as 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (18) and 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (15) . These compounds differ in their C3 substituents (hydroxy-acetamide vs. methyl or phenyl groups), which influence hydrogen-bonding capacity and steric bulk. The target compound’s ethyl and sulfonamide groups may enhance metabolic stability compared to the labile hydroxy-acetamide moiety in compounds like 18 .

Table 2: 2-Oxoindoline Derivatives Comparison

Compound ID () C3 Substituent C5 Substituent Molecular Formula (Calcd.) Notable Properties
15 5-Methyl, hydroxy-phenylacetamide None C₁₇H₁₅N₂O₃ Moderate cytotoxicity
18 Hydroxy-naphthalen-1-yl-acetamide None C₂₀H₁₆N₂O₃ Fluorescence, DNA intercalation potential
Target Compound 1-Ethyl 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide C₂₀H₂₃N₂O₃S Enhanced solubility, kinase inhibition potential

Tetrahydronaphthalene-Containing Analogues

The partial saturation of the naphthalene ring in the target compound distinguishes it from fully aromatic analogs like N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-... (). Similar strategies are observed in 4-cyano-N-(2-oxoindolin-5-yl)benzamide (77) (), where a benzamide group replaces the sulfonamide, altering binding affinity in kinase targets .

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